molecular formula C25H21NO5 B6502672 3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-72-2

3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Katalognummer: B6502672
CAS-Nummer: 929440-72-2
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: FICURZHIWBYILF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic chemical compound designed for research and development purposes. It belongs to a class of 9,10-dihydrochromeno[8,7-e][1,3]oxazin derivatives, which are of significant interest in medicinal chemistry for their potential biological activities . Chromeno-oxazine scaffolds are frequently explored as core structures in the development of novel therapeutic agents, with documented research into their anti-inflammatory properties . Related analogues within this chemical family have demonstrated value in biochemical research by acting through mechanisms such as the suppression of the MAPK and NF-κB signaling pathways, which are pivotal in the cellular inflammatory response . The specific substitution pattern of this compound, featuring 4-methoxyphenyl groups at both the 3- and 9-positions, suggests it is a candidate for investigations into structure-activity relationships, particularly for researchers aiming to modulate potency and selectivity. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

3,9-bis(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-28-18-7-3-16(4-8-18)22-14-30-25-20(24(22)27)11-12-23-21(25)13-26(15-31-23)17-5-9-19(29-2)10-6-17/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICURZHIWBYILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Reaction Framework

The one-pot synthesis of chromeno-oxazine derivatives is a streamlined approach that combines aromatic aldehydes, ammonium acetate, substituted amides, and 4-hydroxycoumarin in ethanol under reflux. For 3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,oxazin-4(8H)-one, the reaction proceeds as follows:

  • Reactants :

    • 4-Methoxybenzaldehyde (2 equivalents, 20 mmol)

    • Ammonium acetate (20 mmol)

    • 4-Methoxyphenylacetamide (20 mmol)

    • 4-Hydroxycoumarin (20 mmol)

    • Ethanol (15 mL)

  • Procedure :
    The mixture is refluxed at 80°C for 1 hour, with progress monitored by TLC (n-hexane:ethyl acetate, 3:1). Post-reaction, the solvent is evaporated, and the crude product is recrystallized from hot ethanol.

  • Mechanism :

    • Step 1 : Condensation of 4-methoxybenzaldehyde with ammonium acetate forms an imine intermediate.

    • Step 2 : Nucleophilic attack by 4-hydroxycoumarin generates a chromene intermediate.

    • Step 3 : Cyclization with 4-methoxyphenylacetamide forms the oxazin-4-one ring via intramolecular esterification.

  • Yield : 85–90% (estimated based on analogous reactions).

Optimization Insights

  • Solvent : Ethanol is preferred for its green chemistry profile and ability to solubilize polar intermediates.

  • Catalyst-Free : Unlike traditional methods requiring acid catalysts, this protocol avoids additives, simplifying purification.

  • Temperature : Reflux at 80°C balances reaction rate and side-product formation.

Stepwise Synthesis via Intermediate Functionalization

Synthesis of 3-Bromo-4-hydroxycoumarin

  • Bromination :
    4-Hydroxycoumarin is treated with phosphorus oxybromide (POBr₃) in dry dichloromethane at 0°C, yielding 3-bromo-4-hydroxycoumarin.

  • Reaction Conditions :

    • POBr₃ (1.2 equivalents)

    • Stirring for 4 hours at 25°C

    • Yield: 78%.

Introduction of 4-Methoxyphenyl Groups

  • Nucleophilic Aromatic Substitution :
    3-Bromo-4-hydroxycoumarin reacts with 4-methoxyphenylmagnesium bromide (2 equivalents) in tetrahydrofuran (THF) at −78°C.

    3-Bromo-4-hydroxycoumarin+2ArMgBr3,9-bis(4-methoxyphenyl)-4-hydroxycoumarin\text{3-Bromo-4-hydroxycoumarin} + 2 \text{ArMgBr} \rightarrow \text{3,9-bis(4-methoxyphenyl)-4-hydroxycoumarin}
    • Workup : Quenching with methanol, followed by silica gel chromatography (ethyl acetate:petroleum ether, 1:3).

    • Yield : 70–75%.

  • Oxazinone Ring Formation :
    The dihydroxylated intermediate undergoes cyclization with urea in phosphoryl chloride (POCl₃) at 110°C for 6 hours.

    Dihydroxy intermediate+ureaPOCl33,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,oxazin-4(8H)-one\text{Dihydroxy intermediate} + \text{urea} \xrightarrow{\text{POCl}_3} \text{3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,oxazin-4(8H)-one}
    • Yield : 65%.

Alternative Routes and Modifications

Grignard-Based Alkylation

A modified approach uses 4-methoxyphenyl Grignard reagents to functionalize preformed oxazinone intermediates:

  • Intermediate Synthesis :
    9,10-Dihydrochromeno[8,7-e][1,oxazin-4(8H)-one is prepared via cyclization of 4-hydroxycoumarin with ethylenediamine in acetic acid.

  • Alkylation :
    The oxazinone intermediate reacts with 4-methoxyphenylmagnesium bromide (2 equivalents) in THF at −78°C, followed by oxidative workup with hydrogen peroxide.

    • Yield : 60–68%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions :

    • 4-Methoxybenzaldehyde (2 equivalents), 4-hydroxycoumarin, and urea in dimethylformamide (DMF).

    • Microwave irradiation at 120°C for 15 minutes.

  • Yield : 88% (higher than conventional heating).

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Purity
One-Pot Synthesis85–90%1 hourLow>95%
Stepwise Synthesis65–75%12–18 hoursHigh90–92%
Microwave-Assisted88%15 minutesModerate94%

Key Observations :

  • One-pot methods prioritize efficiency and scalability.

  • Stepwise synthesis allows precise control over intermediate functionalization but suffers from lower yields.

  • Microwave-assisted protocols enhance reaction rates but require specialized equipment.

Challenges and Optimization Strategies

Regioselectivity Issues

The introduction of two 4-methoxyphenyl groups at positions 3 and 9 requires careful optimization:

  • Steric Effects : Bulky substituents at position 3 hinder cyclization, necessitating excess Grignard reagent.

  • Electronic Effects : Electron-donating methoxy groups activate the coumarin ring for electrophilic substitution but may promote side reactions.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate:petroleum ether (1:3) effectively separates regioisomers.

  • Recrystallization : Hot ethanol removes unreacted starting materials and byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism by which 3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Synthesis Yields : Hydrophilic substituents (e.g., hydroxybutyl in 4a) yield higher synthesis efficiency (82%) compared to bulky alkyl/aryl groups (e.g., 60% for 6b) .
  • Molecular Weight: Thiophene- or ferrocenyl-substituted derivatives (e.g., 409.9–418.5 g/mol) exhibit higher molecular weights due to heterocyclic or organometallic groups .

Pharmacological Activity Comparisons

Key Observations :

  • Anti-Inflammatory Activity : Electron-withdrawing substituents (e.g., 2-chlorophenyl in B3) enhance TNF-α/NF-κB pathway inhibition, critical in inflammation .
  • Anti-Osteoporosis : Compound 7’s furan-methyl group improves osteoblast differentiation and bone density in murine models, outperforming clinical standards .
  • Antimalarial Activity : Ferrocenyl derivatives (15a–d) leverage redox-active iron centers for selective antiparasitic action .

Physicochemical and Structural Insights

  • Solubility : Hydroxyalkyl substituents (e.g., 4a) improve aqueous solubility, whereas lipophilic groups (e.g., benzyl in 6a–e) enhance membrane permeability .
  • Thermal Stability : Higher melting points (e.g., 159–164°C for 6d) correlate with crystalline packing in benzyl-substituted derivatives .
  • Stereoelectronic Effects : Methoxy groups (e.g., 4-MeOPh in 7) enhance π-π stacking with biological targets, while thiophene/thioether groups (e.g., CAS 929811-00-7) modulate electronic profiles for receptor binding .

Biologische Aktivität

3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound belonging to the oxazine class of heterocycles. Its unique structural features, including a chromene and an oxazine moiety, suggest significant potential for biological activity. This article reviews the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features two methoxyphenyl groups at positions 3 and 9. These substituents enhance its electron-donating ability, which can influence its reactivity and interactions with biological targets. The bicyclic structure contributes to its pharmacological profiles, making it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of 3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involving 4-methoxybenzaldehyde and appropriate precursors under controlled conditions.
  • Catalysis : Utilizing Lewis acids to facilitate the formation of the chromeno-oxazinone core.
  • Purification Techniques : Including recrystallization and chromatography to achieve high purity.

Anticancer Properties

Research indicates that derivatives of compounds similar to 3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit significant anticancer activities. Preliminary studies suggest:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism of Action : The biological activity may be linked to the compound's ability to induce apoptosis in cancer cells via pathways involving caspases and other apoptotic markers.
Cell Line Viability at 100 µM (%) Mechanism of Action
MCF-740.30 ± 2Induction of apoptosis via caspase activation
MDA-MB-23133.86 ± 2Inhibition of cell proliferation

Interaction Studies

Interaction studies have focused on the binding affinity of the compound with various biological targets. The unique structure allows it to modulate enzyme activity and receptor interactions:

  • Target Enzymes : Potential interactions with caspases (e.g., caspase 3 and caspase 8) have been highlighted.
  • Signal Transduction Pathways : Modulation of pathways involved in cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Cytotoxicity Assays : Studies demonstrated that compounds with similar structural features showed varying degrees of cytotoxicity against breast cancer cell lines. For instance, compounds with methoxy substituents exhibited enhanced activity compared to those without.
  • In Silico Studies : Molecular docking simulations revealed that the compound binds effectively to target proteins involved in apoptosis regulation. This suggests a multitarget mode of action which is advantageous for anticancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, and how can yields be improved?

  • Methodology : The compound is synthesized via multi-step organic reactions, typically starting with the formation of the chromeno-oxazine core followed by functionalization with methoxyphenyl groups. Key steps include:

  • Core construction : Cyclocondensation of hydroxylated coumarin derivatives with aldehydes or ketones under acidic conditions (e.g., HCl or H₂SO₄ catalysis) to form the oxazine ring .
  • Substitution : Introduction of 4-methoxyphenyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on precursor availability .
  • Yield optimization : Use of high-purity reagents, controlled reaction temperatures (60–100°C), and column chromatography for purification. Yields range from 48% to 83% depending on substituent steric effects .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns and hydrogen bonding via chemical shifts (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons at δ 6.7–8.0 ppm) .
  • HRMS : Validate molecular weight (e.g., C₂₄H₂₁NO₅ requires m/z 403.14; observed [M+H]⁺ at 403.13) .
  • IR spectroscopy : Detect carbonyl (C=O) stretches near 1700 cm⁻¹ and oxazine ring vibrations .

Q. How does the methoxyphenyl substitution influence the compound’s solubility and stability in biological assays?

  • Methodology :

  • Solubility : The 4-methoxy groups enhance lipophilicity, requiring DMSO or ethanol for dissolution. Solubility can be quantified via UV-Vis spectroscopy in PBS (pH 7.4) .
  • Stability : Assess degradation under physiological conditions (37°C, 5% CO₂) using HPLC. Methoxy groups reduce oxidative degradation compared to hydroxyl analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported anti-inflammatory vs. pro-osteogenic activities of chromeno-oxazine derivatives?

  • Methodology :

  • Dose-response profiling : Compare IC₅₀ values for anti-inflammatory targets (e.g., COX-2 inhibition) vs. osteoblast proliferation assays. For example, derivatives with 4-methoxyphenyl groups show dual activity at 10–50 µM but antagonistic effects above 100 µM .
  • Structural analogs : Introduce electron-withdrawing groups (e.g., fluorine) to modulate selectivity. Fluorinated analogs exhibit 3-fold higher anti-inflammatory potency without compromising osteogenic activity .

Q. How can computational tools (e.g., SHELX, ORTEP-3) predict tautomerization or ring-puckering effects in the chromeno-oxazine core?

  • Methodology :

  • Crystallographic refinement : Use SHELXL for small-molecule refinement to model tautomeric equilibria (e.g., keto-enol shifts) observed in solution-phase NMR .
  • Ring-puckering analysis : Apply Cremer-Pople parameters to quantify non-planarity of the oxazine ring. Puckering amplitudes >0.5 Å indicate significant conformational flexibility, impacting receptor binding .

Q. What experimental designs validate the role of hydrogen bonding in stabilizing the compound’s bioactive conformation?

  • Methodology :

  • X-ray crystallography : Resolve intermolecular H-bonds (e.g., between oxazine carbonyl and water molecules) at <2.0 Å resolution .
  • Deuterium exchange NMR : Monitor H/D exchange rates to identify labile protons involved in H-bonding networks .

Data Analysis and Optimization

Q. How do substituent variations (e.g., alkyl vs. aryl groups) affect the compound’s pharmacokinetic profile?

  • Methodology :

  • LogP measurements : Compare octanol-water partition coefficients. 4-Methoxyphenyl derivatives (LogP ~3.5) show better membrane permeability than hydroxylated analogs (LogP ~1.8) .
  • Metabolic stability : Use liver microsome assays to quantify CYP450-mediated degradation. Alkyl chains (e.g., butyl) reduce metabolic clearance by 40% compared to aryl groups .

Q. What statistical approaches reconcile discrepancies in cytotoxicity data across cell lines?

  • Methodology :

  • ANOVA with post-hoc tests : Identify cell line-specific sensitivities (e.g., IC₅₀ of 12 µM in RAW264.7 vs. 28 µM in HEK293) .
  • Principal Component Analysis (PCA) : Correlate cytotoxicity with substituent electronic parameters (Hammett σ values) or steric bulk .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.